- 2,3-Dihydrobenzoxazepin-4(5H)-one compounds as RIP1 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Cas no 958488-72-7 ((S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride)
![(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride structure](https://ja.kuujia.com/scimg/cas/958488-72-7x500.png)
958488-72-7 structure
商品名:(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride
CAS番号:958488-72-7
MF:C10H13ClN2O2
メガワット:228.675421476364
CID:2360015
(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride 化学的及び物理的性質
名前と識別子
-
- (S)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride
- LGLCJIIJYYSZRU-FJXQXJEOSA-N
- 7-(S)-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-azabenzocyclohepten-8-one hydrochloride
- 3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride
- (S)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one, hydrochloride
- (3S)-3-amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride
- (3S)-3-Amino-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one hydrochloride
- [(3S)-5-Methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]ammonium chloride
- (S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride
-
- インチ: 1S/C10H12N2O2.ClH/c1-12-8-4-2-3-5-9(8)14-6-7(11)10(12)13;/h2-5,7H,6,11H2,1H3;1H/t7-;/m0./s1
- InChIKey: LGLCJIIJYYSZRU-FJXQXJEOSA-N
- ほほえんだ: CN1C(=O)[C@@H](N)COC2C=CC=CC1=2.Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 232
- トポロジー分子極性表面積: 55.6
(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6486853-10.0g |
(3S)-3-amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride |
958488-72-7 | 95% | 10g |
$6390.0 | 2023-05-23 | |
Enamine | EN300-6486853-1.0g |
(3S)-3-amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride |
958488-72-7 | 95% | 1g |
$1485.0 | 2023-05-23 | |
Chemenu | CM341121-100mg |
3-amino-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one;hydrochloride |
958488-72-7 | 95%+ | 100mg |
$616 | 2024-07-18 | |
1PlusChem | 1P01EJTF-50mg |
(3S)-3-amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride |
958488-72-7 | 95% | 50mg |
$487.00 | 2023-12-15 | |
Aaron | AR01EK1R-500mg |
(3S)-3-amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride |
958488-72-7 | 95% | 500mg |
$1618.00 | 2023-12-14 | |
Aaron | AR01EK1R-250mg |
(3S)-3-amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride |
958488-72-7 | 98% | 250mg |
$620.00 | 2025-02-10 | |
Ambeed | A934753-1g |
(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride |
958488-72-7 | 98% | 1g |
$1549.0 | 2025-03-18 | |
A2B Chem LLC | AX57683-250mg |
(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride |
958488-72-7 | 95% | 250mg |
$809.00 | 2024-07-18 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD02205-5g |
(S)-3-AMINO-5-METHYL-2,3-DIHYDROBENZO[B][1,4]OXAZEPIN-4(5H)-ONE HCL |
958488-72-7 | 95%% | 5g |
$2230 | 2023-09-07 | |
ChemScence | CS-0099908-250mg |
3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride |
958488-72-7 | 250mg |
$815.0 | 2022-04-26 |
(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride 合成方法
合成方法 1
はんのうじょうけん
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ; 10 min, 0 °C; 1 h, 0 °C
リファレンス
- Preparation of imidazolinone derivatives as RIP1 inhibitor and its application in inflammatory disease, China, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol , 1,4-Dioxane ; 15 h, rt
リファレンス
- Process and intermediates for preparing benzoxazepines, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ; 3 h, rt
リファレンス
- DNA-Encoded Library Screening Identifies Benzo[b][1,4]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase InhibitorsJournal of Medicinal Chemistry, 2016, 59(5), 2163-2178,
合成方法 5
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; 3 h, rt
リファレンス
- Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory DiseasesJournal of Medicinal Chemistry, 2017, 60(4), 1247-1261,
合成方法 6
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; rt
リファレンス
- Preparation of benzo[b][1,4]oxazepine derivative for the treatment of kinase-related disease, Korea, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
リファレンス
- Preparation of N-(4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)- and N-(2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)-2-alkoxy-3,4,5-trihydroxyalkylamides and their compositions containing them for treating antiproliferative diseases, particularly cancer, World Intellectual Property Organization, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt; 3 h, rt
リファレンス
- Fused ring heteroaryl compounds as RIPK1 inhibitors and their preparation, United States, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ; 3 h, rt
リファレンス
- Preparation of heterocyclic amides as RIP1 kinase inhibitors for therapy, Korea, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Hydrochloric acid ; rt
リファレンス
- Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic CancerACS Medicinal Chemistry Letters, 2019, 10(6), 857-862,
(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride Raw materials
(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride Preparation Products
(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride 関連文献
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1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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推奨される供給者
Amadis Chemical Company Limited
(CAS:958488-72-7)(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride

清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):277.0/470.0/1267.0